molecular formula C₁₂H₇N₃O₂S₃ B1145587 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester CAS No. 102253-97-4

2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester

Cat. No.: B1145587
CAS No.: 102253-97-4
M. Wt: 321.4
InChI Key:
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Description

2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₇N₃O₂S₃ and its molecular weight is 321.4. The purity is usually 95%.
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Scientific Research Applications

Solubility Studies

  • Solubility in Different Solvents : The solubility of 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester has been extensively studied in a variety of solvents. For instance, Liu et al. (2011) measured its solubility in dichloromethane, acetonitrile, tetrahydrofuran, 1,2-dichloroethane, and acetone, providing valuable data for its application in different chemical environments (Liu et al., 2011). Similarly, Song et al. (2010) investigated its solubility in ethanol, 1-propanol, 1-butanol, 1-pentanol, 2-propanol, 2-methyl-1-propanol, 3-methyl-1-butanol, and a mixture of acetonitrile and dichloromethane (Song et al., 2010).

Synthesis and Biological Activities

  • Synthesis of Heterofunctionalized Penicillanic Acid Derivatives : Demirci et al. (2014) explored the synthesis of 6-substituted amino-penicillanic acid esters using this compound. The synthesized compounds demonstrated significant antimicrobial, antiurease, anti-β-lactamase, and antilipase activities, showcasing the compound's role in the development of new pharmaceutical agents (Demirci et al., 2014).

  • Synthesis of α-Acyloxybenzothiazoleamides : Sheikholeslami-Farahani and Shahvelayati (2013) reported the use of 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, a derivative of the compound, in a Passerini three-component reaction. This synthesis route led to the creation of unsaturated α-benzothiazole acyloxyamides, highlighting its potential in organic synthesis (Sheikholeslami-Farahani & Shahvelayati, 2013).

  • Enantioselective Organocatalytic Transfer Hydrogenation : Zhu and Akiyama (2010) utilized Benzothiazoline, a related compound, in the enantioselective organocatalytic transfer hydrogenation of α-imino esters. This process resulted in the formation of α-amino esters with excellent enantioselectivities, important in the field of asymmetric synthesis (Zhu & Akiyama, 2010).

  • Synthesis of Novel Pyridine Derivatives : Patel et al. (2011) synthesized 2-Amino substituted benzothiazoles, which are structurally similar, and evaluated their in vitro antimicrobial activity. This research emphasizes the potential of such compounds in developing new antibacterial and antifungal agents (Patel et al., 2011).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester are not well-documented in the literature. It is known to be involved in the synthesis of Cephalosporin C , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in antibiotic synthesis and function.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its role in the synthesis of Cephalosporin C , it may influence cell function by contributing to the production of this antibiotic, which is known to inhibit bacterial cell wall synthesis.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As an intermediate in the synthesis of Cephalosporin C , it may be involved in enzyme-catalyzed reactions that lead to the formation of this antibiotic.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is recommended to store the compound at -20°C for maximum recovery .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its role in the synthesis of Cephalosporin C , it may interact with enzymes or cofactors involved in this process.

Subcellular Localization

The subcellular localization of this compound is not well-documented. As an intermediate in the synthesis of Cephalosporin C , it may be localized to the cytoplasm where this synthesis occurs.

Properties

IUPAC Name

S-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-oxoethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2S3/c13-11-14-7(5-18-11)9(16)10(17)20-12-15-6-3-1-2-4-8(6)19-12/h1-5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAQYPPLDAQARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(=O)C(=O)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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